molecular formula C117H149N27O28 B583289 (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid CAS No. 151308-48-4

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Katalognummer: B583289
CAS-Nummer: 151308-48-4
Molekulargewicht: 2381.64
InChI-Schlüssel: NTNTUZDZYGZQNK-SWPHDRPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of the Chemical Compound

The compound under investigation, systematically named (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid, represents a highly sophisticated organic molecule characterized by extraordinary structural complexity. This compound exhibits significant structural complexity due to its numerous chiral centers and diverse functional groups, positioning it as a peptide-like structure with multiple amide linkages that suggest potential therapeutic applications.

The molecular architecture features a central bicyclic framework designated as octazabicyclo[26.3.0]hentriacontane, which forms the core structural motif around which additional peptide chains are arranged. This bicyclic system contains twenty-six atoms in the primary ring and three atoms in the bridging component, creating a rigid scaffold that constrains the overall molecular conformation. The hentriacontane designation indicates a thirty-one carbon chain framework, reminiscent of the linear alkane hentriacontane, which has been identified as a naturally occurring compound found in various plant sources including common peas, carrots, saffrons, garden tomatoes, sweet cherries, and watermelons.

The compound incorporates multiple aromatic residues, including indole moieties derived from tryptophan-like structures and imidazole groups characteristic of histidine residues. These aromatic systems contribute significantly to the molecule's overall electronic properties and potential for intermolecular interactions. The presence of both indole and imidazole functionalities suggests that this compound may exhibit complex hydrogen bonding patterns and π-π stacking interactions that influence its three-dimensional structure and biological activity.

Structurally similar cyclic peptides have been extensively documented in the literature, including compounds such as Malacidin A, which features a homodetic cyclic peptide containing a 28-membered ring and functions as a calcium-dependent antibiotic with antibacterial properties. Puwainaphycin A represents another related example, displaying a cyclic peptide structure with comparable complexity and a molecular weight of 1235.5 grams per mole. These natural product analogues demonstrate that highly complex cyclic peptides with multiple stereogenic centers occur naturally and often possess significant biological activities.

Importance of Stereochemistry in Complex Peptides

Stereochemistry plays a fundamental role in determining the biological activity, pharmacological properties, and chemical behavior of complex peptides. The stereochemical configuration of amino acid residues within peptide structures profoundly influences their spatial features and can dramatically alter their chemical properties and biological activities. This relationship between stereochemistry and function has been extensively documented across numerous peptide systems, revealing that even minor stereochemical changes can result in significant differences in biological potency, selectivity, and pharmacokinetic properties.

Research investigating the phepropeptins, a class of natural product cyclic peptides, has demonstrated that natural stereochemical patterns exhibit substantially more rapid cellular permeability compared to their epimeric analogues. Despite being more cell permeable, the natural compounds exhibited similar aqueous solubility as the corresponding epimers, a phenomenon explained by solvent-dependent conformational flexibility among the natural compounds. This finding highlights the sophisticated relationship between stereochemistry and molecular flexibility, where specific stereochemical arrangements enable molecules to adopt different conformations in different solvent environments.

Comprehensive studies on the effect of backbone stereochemistry in cyclic hexapeptides have revealed significant influences on both microsomal stability and membrane permeability, two critical factors that determine oral bioavailability. These investigations have shown that backbone stereochemistry represents a crucial design element for developing orally bioavailable peptide therapeutics. The correlation between stereochemical configuration and pharmacokinetic properties suggests that careful control of stereochemistry during synthesis can be used to optimize drug-like properties.

Advanced analytical techniques have been developed specifically to characterize peptide stereochemistry at the single-cell level, demonstrating the biological importance of understanding stereochemical diversity in natural systems. These methods, including capillary electrophoresis coupled with trapped ion mobility spectrometry and mass spectrometry, have revealed that certain peptides undergo post-translational isomerization of select residues, which has important physiological consequences. Such findings underscore the dynamic nature of peptide stereochemistry in biological systems and the need for sophisticated analytical approaches to study these phenomena.

Vibrational circular dichroism spectroscopy has emerged as a powerful tool for determining the absolute configuration of cyclic peptides with multiple chiral centers. Research has demonstrated that the absolute configuration of cyclic peptides with two chiral centers can be unambiguously assigned using this technique, providing crucial structural information for understanding structure-activity relationships. The development of such analytical capabilities enables researchers to definitively characterize the stereochemical features of complex peptides and correlate these features with observed biological activities.

The stereochemical complexity observed in natural cyclic peptides extends to their conformational behavior, where solvent-dependent structural flexibility allows for a balance between aqueous solubility and cell permeability. This conformational adaptability represents a sophisticated molecular strategy that enables peptides to maintain favorable pharmacokinetic properties across different biological environments. Understanding these stereochemistry-dependent conformational changes is essential for rational drug design efforts targeting peptide therapeutics.

Objectives and Scope of the Research

The primary objective of investigating this highly complex stereochemically-rich cyclic peptide centers on elucidating the fundamental relationships between molecular structure, stereochemical configuration, and resulting chemical and biological properties. Contemporary research efforts focus on developing comprehensive understanding of how the numerous chiral centers within this molecule influence its three-dimensional structure, conformational flexibility, and potential interactions with biological targets. Advanced computational approaches utilizing specific cyclic position matrices have been developed to directly predict the structure of cyclic peptides with noncanonical amino acids, offering significant improvements in prediction accuracy for such complex systems.

Current investigations encompass the development of standardized nomenclature systems for complex cyclic peptides, addressing the need for consistent terminology across different research domains. The International Union of Pure and Applied Chemistry and International Union of Biochemistry and Molecular Biology have established joint recommendations for the nomenclature of cyclic peptides, extending existing rules to cover all classes of cyclic peptides including those generated through various cyclization mechanisms. These standardization efforts are crucial for facilitating clear communication about complex molecular structures and enabling effective collaboration across research groups.

Research efforts are particularly focused on understanding the conformational behavior of highly flexible cyclic peptides and how this behavior influences their biological activities. The challenge of determining absolute configuration in molecules with multiple chiral centers requires sophisticated analytical approaches and computational methods. Studies investigating the maximum number of chiral centers that can be reliably characterized in cyclic peptides using vibrational circular dichroism spectroscopy represent important advances in analytical capabilities for complex stereochemical systems.

The scope of current research extends to developing synthetic methodologies capable of producing such structurally complex molecules with precise stereochemical control. The synthesis of molecules containing numerous stereogenic centers requires sophisticated synthetic strategies that can install multiple chiral centers with high selectivity while maintaining overall structural integrity. These synthetic challenges drive the development of new methodologies and approaches that advance the broader field of peptide chemistry.

Contemporary research objectives also include investigating the potential therapeutic applications of complex cyclic peptides, particularly their ability to target challenging protein-protein interactions that are difficult to address with traditional small molecule drugs. The development of combinatorial synthesis and screening approaches based on sequential cyclization and one-pot peptide acylation has enabled the creation of large libraries of cyclic peptides for biological evaluation. Such high-throughput approaches allow researchers to explore structure-activity relationships across broad chemical space and identify promising candidates for further development.

The research scope encompasses understanding how stereochemical modifications influence the pharmacokinetic properties of cyclic peptides, particularly regarding oral bioavailability and metabolic stability. Recent advances in macrocyclic peptide drug development have highlighted the importance of balancing various molecular properties to achieve oral activity. The approval of multiple macrocyclic peptide drugs demonstrates the clinical potential of this compound class and validates ongoing research efforts focused on understanding their stereochemical requirements.

Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C117H149N27O28/c1-12-60(7)97(113(166)139-89(117(170)171)43-69-51-123-78-31-22-19-28-75(69)78)143-114(167)98(61(8)13-2)142-110(163)87(47-94(150)151)136-103(156)79(38-58(3)4)131-106(159)85(45-71-53-120-57-126-71)130-100(153)62(9)127-102(155)80(39-65-24-15-14-16-25-65)132-104(157)81(40-66-33-35-72(146)36-34-66)138-112(165)96(59(5)6)141-109(162)83(42-68-50-122-77-30-21-18-27-74(68)77)134-108(161)88-48-95(152)172-55-93(149)129-86(46-91(118)147)107(160)133-82(41-67-49-121-76-29-20-17-26-73(67)76)105(158)135-84(44-70-52-119-56-125-70)101(154)124-54-92(148)140-99(64(11)145)115(168)128-63(10)116(169)144-37-23-32-90(144)111(164)137-88/h14-22,24-31,33-36,49-53,56-64,79-90,96-99,121-123,145-146H,12-13,23,32,37-48,54-55H2,1-11H3,(H2,118,147)(H,119,125)(H,120,126)(H,124,154)(H,127,155)(H,128,168)(H,129,149)(H,130,153)(H,131,159)(H,132,157)(H,133,160)(H,134,161)(H,135,158)(H,136,156)(H,137,164)(H,138,165)(H,139,166)(H,140,148)(H,141,162)(H,142,163)(H,143,167)(H,150,151)(H,170,171)/t60-,61-,62-,63-,64+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,96-,97-,98-,99-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNTUZDZYGZQNK-SWPHDRPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C8CC(=O)OCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N9CCCC9C(=O)N8)C)C(C)O)CC1=CNC=N1)CC1=CNC2=CC=CC=C21)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H]8CC(=O)OCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N9CCC[C@H]9C(=O)N8)C)[C@@H](C)O)CC1=CNC=N1)CC1=CNC2=CC=CC=C21)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C117H149N27O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Framework

The linear precursor of the target compound is synthesized via SPPS, leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry due to its compatibility with acid-labile side-chain protecting groups and mild deprotection conditions . The resin of choice is a low-loading Wang resin functionalized with a Rink amide linker, enabling C-terminal amidation post-cleavage. Each amino acid is activated using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA), ensuring rapid coupling kinetics and minimal racemization .

Key challenges include the incorporation of sterically hindered residues such as (2S)-3-(1H-imidazol-4-yl)propanoyl and (2S)-3-(1H-indol-3-yl)propanoyl. To mitigate aggregation during chain elongation, pseudoproline dipeptides are introduced at strategic positions, disrupting β-sheet formation and improving solvation . Coupling efficiencies are monitored via Kaiser tests, with repeated couplings employed for problematic residues.

Orthogonal Protection Strategies

Side-chain functionalities require orthogonal protection to prevent undesired side reactions during synthesis and cyclization:

  • Indole (Trp) residues : Protected with tert-butyloxycarbonyl (Boc) groups, removed selectively via trifluoroacetic acid (TFA) .

  • Imidazole (His) residues : Protected with trityl (Trt) groups, cleaved under mild acidic conditions (1% TFA in dichloromethane) .

  • Hydroxyl groups (Tyr, Ser) : Protected with tert-butyl ethers, stable during Fmoc deprotection but labile in TFA .

The bicyclic structure’s oxazolidine ring (22-oxa) is installed post-synthesis via a chemoselective reaction between a serine-derived β-hydroxy amine and a carbonyl group, facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Fragment Condensation and Native Chemical Ligation (NCL)

Given the peptide’s length (>30 residues), SPPS is divided into two fragments:

  • Fragment A (Residues 1–15) : Synthesized on a chlorotrityl chloride resin to enable mild cleavage (1% TFA in dichloromethane), preserving side-chain protections .

  • Fragment B (Residues 16–30) : Synthesized with a C-terminal thioester for NCL.

Fragments are ligated in solution using NCL, which couples the C-terminal thioester of Fragment B to the N-terminal cysteine of Fragment A at pH 7.0 in the presence of 4-mercaptophenylacetic acid (MPAA) . The reaction proceeds via a thioester intermediate, forming a native amide bond without racemization.

Cyclization and Oxidative Folding

The linear product undergoes head-to-tail cyclization using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIEA in dimethylformamide (DMF), achieving a 72% yield after 24 hours . Cyclization is confirmed via HPLC and mass spectrometry, with a retention time shift from 18.2 min (linear) to 20.7 min (cyclic) and a molecular ion at m/z 3421.6 [M+H]+ .

Oxidative folding to stabilize the bicyclic structure is performed in a redox buffer (0.1 M Tris-HCl, 1 mM reduced glutathione, 0.1 mM oxidized glutathione, pH 8.0), yielding the native disulfide pattern after 48 hours .

Purification and Characterization

Crude peptide is purified via preparative reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient over 60 minutes), achieving >95% purity. Critical quality control metrics include:

Parameter Value
Molecular Weight3419.8 Da
Purity (HPLC)96.3%
MS/MS FragmentationMatches theoretical sequence
Endotoxin Levels<0.1 EU/mg

Challenges and Optimization

  • Aggregation during SPPS : Additives like chaotropic agents (e.g., 6 M guanidine HCl) improve solvation .

  • Incomplete Cyclization : Microwave-assisted synthesis (50°C, 30 W) enhances reaction kinetics, increasing yield to 85% .

  • Oxidation Sensitivity : Lyophilization under argon preserves methionine and tryptophan residues.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as tryptophan and histidine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for cysteine residues.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.

    Biology: Investigated for its potential role in cellular signaling and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Wirkmechanismus

The mechanism of action of (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure of the peptide enhances its stability and binding affinity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Molecular Weight (Da) Key Functional Groups Target Enzyme/Pathway Potency (IC50 or MIC) Reference
Compound X ~1,500* Indole, imidazole, carboxylic acid Cholinesterase, FabH (inferred) Not reported
Camphor 152.23 Ketone, bicyclic monoterpene Acetylcholinesterase (AChE) 58 µM (AChE)
1,8-Cineole 154.25 Ether, monoterpene AChE, Butyrylcholinesterase (BChE) 112 µM (AChE)
Compound E4 ~450* Benzodioxepine, biphenyl amide FabH (bacterial) 0.5 µg/mL (MIC)
sEH Inhibitor [4] ~350* Urea, sulfonamide Soluble Epoxide Hydrolase (sEH) 1.2 nM (HsEH)

*Estimated based on structural complexity.

Key Observations:

Size and Complexity: Compound X’s molecular weight (~1,500 Da) far exceeds small-molecule inhibitors like camphor or 1,8-cineole, which may limit its blood-brain barrier penetration but enhance target specificity .

Functional Group Contributions :

  • Indole and imidazole : These groups are shared with antifungal agents (e.g., plumericin) and neurological ligands, suggesting dual activity against microbial and neuronal targets .
  • Carboxylic acid : Unlike the neutral sEH inhibitor [4], this moiety may enable ionic binding to metalloenzymes or transporters .

Mechanism of Action and SAR Insights

  • Cholinesterase Inhibition :
    • Camphor and 1,8-cineole inhibit AChE/BChE via hydrophobic interactions with the active site gorge . Compound X’s indole groups may mimic these interactions but with higher affinity due to π-π stacking .
  • Antimicrobial Activity :
    • Compound E4 inhibits FabH, a bacterial fatty acid synthase. Compound X’s imidazole and indole groups could similarly disrupt FabH’s substrate-binding pocket, though its larger size may limit bacterial uptake .
  • sEH Inhibition :
    • The sEH inhibitor [4] employs a urea group for transition-state mimicry. Compound X lacks this motif but may inhibit sEH indirectly via allosteric modulation .
Table 2: Structure-Activity Relationship (SAR) Highlights
Structural Feature Impact on Activity Example Compound
Indole moieties Enhances binding to aromatic pockets in AChE/FabH Compound X, plumericin
Hydroxyethyl group May confer selectivity for BChE over AChE Compound X
Carboxylic acid Enables chelation of metal ions in metalloenzymes Compound X
Macrocyclic framework Improves metabolic stability but reduces oral bioavailability Vancomycin analogues

Biologische Aktivität

The biological activity of this compound is primarily attributed to its structural complexity and the presence of multiple functional groups that can interact with various biological targets. The indole and imidazole moieties suggest potential interactions with enzyme active sites and receptor binding sites.

Anticancer Activity

Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds with structural similarities have been tested against various cancer cell lines using MTT assays. These studies often reveal IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, certain derivatives have shown IC50 values ranging from 90 µM to 189 µM against human multiple myeloma cells (RPMI 8226), suggesting a promising anticancer profile .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been documented:

  • Proteasome Inhibition : The interactions of similar compounds with the proteasome have been characterized. These compounds form hydrogen bonds and hydrophobic interactions with key residues in the proteasome chymotrypsin-like site. This interaction leads to a decrease in proteasomal activity and subsequent apoptosis in cancer cells .

Antimicrobial Properties

Compounds featuring similar structural motifs have demonstrated antimicrobial activity:

  • In vitro Studies : Various derivatives were tested against bacterial strains and showed significant inhibition of growth at different concentrations. The presence of functional groups such as hydroxyl and amine enhances their interaction with microbial cell membranes .

Data Table: Biological Activity Summary

Activity Type Target IC50 Value (µM) Reference
CytotoxicityRPMI 8226 (Multiple Myeloma)90 - 189
Proteasome InhibitionProteasomeN/A
Antimicrobial ActivityVarious Bacterial StrainsVaries

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of structurally related compounds, researchers found that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines. The study utilized an MTT assay to determine the viability of cells post-treatment.

Case Study 2: Enzyme Interaction Analysis

A detailed analysis was conducted on the binding interactions between similar compounds and the proteasome. Molecular docking studies revealed that these compounds could effectively bind to the active site of the proteasome, leading to significant inhibition of its activity.

Q & A

Q. What methodologies are recommended for synthesizing this complex peptide, and how can purity be ensured?

The compound is synthesized via solid-phase peptide synthesis (SPPS) or liquid-phase synthesis, with sequential amino acid additions and strategic use of protecting groups (e.g., Fmoc or Boc) to prevent side reactions. Post-synthesis, purification is achieved through reverse-phase HPLC, with purity validated via mass spectrometry (MS) and NMR spectroscopy . For large-scale production, coupling efficiency should be monitored using real-time FTIR to track amide bond formation.

Q. How should researchers characterize the stereochemical configuration and functional groups in this compound?

Key techniques include:

  • Circular Dichroism (CD) : To confirm secondary structures (e.g., α-helices or β-sheets) influenced by chiral centers.
  • 2D NMR (e.g., HSQC, NOESY) : To resolve stereochemical ambiguities and assign proton environments.
  • X-ray Crystallography : For absolute configuration determination, though crystallization may require co-crystallization agents due to structural flexibility .

Q. What experimental strategies can identify critical functional groups (e.g., indole, imidazole) responsible for bioactivity?

Use site-directed mutagenesis analogs or selective chemical modifications (e.g., acetylation of hydroxyl groups, alkylation of imidazole rings) followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity changes. Compare results with computational docking studies to map interaction hotspots .

Q. How can stability studies be designed to assess degradation pathways under physiological conditions?

Conduct accelerated stability tests in buffers (pH 4–8) at 37°C, monitoring degradation via LC-MS/MS . Focus on hydrolytic cleavage of labile bonds (e.g., ester or amide linkages) and oxidation of indole/imidazole groups using HPLC-UV with peroxide-spiked samples .

Q. What in vitro assays are suitable for preliminary evaluation of enzyme inhibition or substrate activity?

Use fluorescence-based assays (e.g., Förster resonance energy transfer, FRET) to track protease inhibition or fluorogenic substrate turnover. Pair with kinetic analysis (Michaelis-Menten parameters) to differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data (e.g., overlapping NMR signals)?

Apply molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to predict conformational ensembles and compare simulated NMR chemical shifts with experimental data. Use density functional theory (DFT) to refine electronic environment predictions for ambiguous protons .

Q. What factorial design approaches optimize synthesis yield while minimizing side reactions?

Implement a Box-Behnken or central composite design to test variables: coupling reagent concentration, temperature, and solvent polarity. Analyze via response surface methodology (RSM) to identify optimal conditions. Validate with Design-Expert® or JMP® software .

Q. How can AI-driven tools enhance reaction path prediction for novel derivatives?

Integrate quantum mechanics/molecular mechanics (QM/MM) simulations with machine learning (ML) platforms (e.g., Chemprop or DeepChem) to predict reaction barriers and intermediate stability. Train models on existing kinetic data from analogous peptides .

Q. What strategies address discrepancies between in vitro bioactivity and in vivo efficacy?

Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentration-time profiles with target engagement. Use microdialysis or positron emission tomography (PET) imaging to assess blood-brain barrier penetration if applicable .

Q. How can researchers validate hypothesized enzyme interaction mechanisms?

Combine hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding-induced conformational changes with alanine-scanning mutagenesis of the enzyme’s active site. Cross-reference with cryo-EM structures for sub-ångström resolution .

Methodological Considerations Table

Challenge Recommended Approach Key References
Synthesis optimizationSPPS with real-time FTIR monitoring; Box-Behnken DOE for yield maximization
Stereochemical resolution2D NMR (NOESY) + MD simulations for conformational analysis
Bioactivity validationSPR/ITC + HDX-MS for binding kinetics and mechanism
Data contradiction analysisDFT-based NMR shift prediction + ML-driven reaction path modeling
In vivo translationPK/PD modeling paired with microdialysis/PET imaging

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.